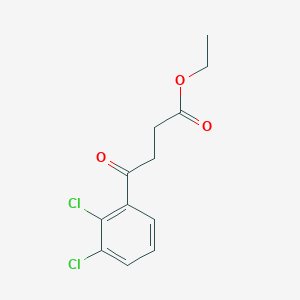

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate

Description

BenchChem offers high-quality Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O3/c1-2-17-11(16)7-6-10(15)8-4-3-5-9(13)12(8)14/h3-5H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBHDQZVFWUZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645740 | |

| Record name | Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71450-93-6 | |

| Record name | Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, a valuable intermediate in pharmaceutical research. The synthesis involves a two-step process commencing with the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride to yield 4-(2,3-dichlorophenyl)-4-oxobutanoic acid, followed by Fischer esterification to produce the final ethyl ester. This document details the experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and workflow.

Synthesis Pathway Overview

The synthesis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is achieved in two primary stages:

-

Step 1: Friedel-Crafts Acylation. This electrophilic aromatic substitution reaction involves the acylation of 1,2-dichlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the intermediate, 4-(2,3-dichlorophenyl)-4-oxobutanoic acid.[1][2]

-

Step 2: Fischer Esterification. The carboxylic acid intermediate is then esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), to yield the target compound, Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate.[3]

The overall reaction scheme is presented below:

Caption: Overall synthesis pathway for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate.

Experimental Protocols

Step 1: Synthesis of 4-(2,3-Dichlorophenyl)-4-oxobutanoic Acid

This procedure is adapted from established Friedel-Crafts acylation methodologies.[4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2-Dichlorobenzene | 147.00 | 73.5 g (50 mL) | 0.5 |

| Succinic Anhydride | 100.07 | 50.0 g | 0.5 |

| Aluminum Chloride (AlCl₃) | 133.34 | 146.7 g | 1.1 |

| Dichloromethane (DCM) | 84.93 | 500 mL | - |

| Hydrochloric Acid (HCl), 6M | - | 500 mL | - |

| Water | 18.02 | As needed | - |

Procedure:

-

To a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add aluminum chloride (146.7 g, 1.1 mol) and dichloromethane (250 mL).

-

Cool the suspension to 0-5 °C in an ice-water bath.

-

In a separate beaker, dissolve succinic anhydride (50.0 g, 0.5 mol) in 1,2-dichlorobenzene (73.5 g, 0.5 mol) with gentle warming.

-

Add the succinic anhydride solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours.

-

Slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a 2 L beaker with vigorous stirring.

-

Add 500 mL of 6M HCl to the beaker to dissolve the aluminum salts.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic extracts and wash with water (2 x 200 mL) and brine (200 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system such as toluene or an ethanol/water mixture.

Step 2: Synthesis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate

This procedure follows the principles of Fischer esterification.[3]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid | 247.07 | 24.7 g | 0.1 |

| Ethanol (absolute) | 46.07 | 200 mL | - |

| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 2 mL | - |

| Sodium Bicarbonate (NaHCO₃), saturated solution | - | As needed | - |

| Diethyl Ether | 74.12 | 300 mL | - |

| Water | 18.02 | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 4-(2,3-dichlorophenyl)-4-oxobutanoic acid (24.7 g, 0.1 mol) in absolute ethanol (200 mL).

-

Carefully add concentrated sulfuric acid (2 mL) to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether (200 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL) until effervescence ceases, and finally with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

-

The product can be further purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis. Please note that yields are representative and can vary based on reaction scale and purification efficiency.

| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Fischer Esterification |

| Reactant Molar Ratio | 1,2-Dichlorobenzene : Succinic Anhydride : AlCl₃ = 1 : 1 : 2.2 | 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid : Ethanol = 1 : excess |

| Reaction Temperature | 0-10 °C (addition), Room Temp. (reaction) | Reflux (~78 °C) |

| Reaction Time | 14-18 hours | 4-6 hours |

| Typical Yield | 70-85% | 85-95% |

| Purification Method | Recrystallization | Vacuum Distillation / Column Chromatography |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate.

References

An In-depth Technical Guide to the Synthesis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed two-step synthetic pathway for the preparation of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis commences with the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride to yield a mixture of isomeric ketoacids, followed by the separation of the desired 4-(2,3-dichlorophenyl)-4-oxobutanoic acid and its subsequent Fischer esterification to the target ethyl ester. This document provides a detailed examination of the reaction mechanisms, experimental protocols, and key challenges, supported by quantitative data and visual workflows to aid in practical application.

Introduction

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a substituted aromatic ketoester with potential applications as a building block in the synthesis of various biologically active molecules. Its structural features, including the dichlorinated phenyl ring and the keto-ester moiety, make it a versatile precursor for the construction of complex heterocyclic systems and other functionalized organic compounds. This guide details a feasible synthetic route, addressing the critical aspect of regioselectivity in the initial electrophilic aromatic substitution and providing protocols for the subsequent esterification.

Proposed Synthetic Pathway

The synthesis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is proposed to proceed via a two-step sequence. The initial approach of a direct Friedel-Crafts acylation of m-dichlorobenzene is disfavored due to the directing effects of the chloro substituents, which would predominantly yield the undesired 2,4- and 2,6-dichloro isomers. Therefore, a more strategic approach utilizing 1,2-dichlorobenzene as the starting material is presented.

Overall Reaction Scheme:

Caption: Proposed two-step synthesis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of 1,2-Dichlorobenzene

This step involves the electrophilic aromatic substitution of 1,2-dichlorobenzene with succinic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction is expected to yield a mixture of two primary isomers: 4-(2,3-dichlorophenyl)-4-oxobutanoic acid and 4-(3,4-dichlorophenyl)-4-oxobutanoic acid.

Reaction Mechanism:

The mechanism proceeds via the formation of an acylium ion from succinic anhydride and aluminum chloride, which then acts as the electrophile in the attack on the aromatic ring of 1,2-dichlorobenzene.

Caption: Mechanism of the Friedel-Crafts Acylation.

Experimental Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride in an inert solvent such as nitrobenzene or carbon disulfide.

-

Cool the suspension in an ice bath.

-

Add a solution of 1,2-dichlorobenzene and succinic anhydride in the same solvent dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period.

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of isomeric ketoacids.

Key Challenge: Isomer Separation

The primary challenge in this step is the separation of the desired 4-(2,3-dichlorophenyl)-4-oxobutanoic acid from its 3,4-dichloro isomer. This separation is critical for obtaining the pure precursor for the subsequent esterification. Potential separation techniques include:

-

Fractional Crystallization: Exploiting potential differences in the solubility of the two isomers in various solvents.

-

Chromatography: Preparative high-performance liquid chromatography (HPLC) or column chromatography on silica gel may be effective, although potentially challenging on a large scale.

Further research and process development are required to establish a robust and scalable method for this separation.

Step 2: Fischer Esterification of 4-(2,3-Dichlorophenyl)-4-oxobutanoic Acid

This is a classic acid-catalyzed esterification reaction where the carboxylic acid is reacted with an excess of ethanol to form the corresponding ethyl ester.

Reaction Mechanism:

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by ethanol, and subsequent elimination of water.

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate: A Technical Overview for Advancing Drug Discovery

For Immediate Release

This technical guide offers a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, a key intermediate for researchers, scientists, and professionals in drug development. This document provides available data on its chemical identity and outlines a general synthetic approach, acknowledging the current scarcity of detailed experimental data in publicly accessible literature.

Core Chemical Properties

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, identified by CAS number 71450-93-6, is a dichlorinated phenyl ketoester.[1] Its molecular structure is of significant interest in medicinal chemistry, particularly as a scaffold for more complex molecules. The 2,3-dichlorophenyl group is a key pharmacophore in a number of biologically active compounds.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate | [1] |

| CAS Number | 71450-93-6 | [1] |

| Molecular Formula | C₁₂H₁₂Cl₂O₃ | [1] |

| Molecular Weight | 275.13 g/mol | [1] |

| Exact Mass | 274.016 u | [1] |

| InChIKey | BCBHDQZVFWUZRW-UHFFFAOYSA-N | [1] |

| Synonyms | ETHYL 4-(2,3-DICHLOROPHENYL)-4-OXOBUTYRATE, CTK5D4114, DTXSID70645740, ZINC2580333, MFCD02261354, AKOS010910561 | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is not extensively documented in readily available scientific literature, a general and plausible synthetic route can be proposed based on established organic chemistry principles for analogous compounds. A common method for the synthesis of γ-keto esters is the Friedel-Crafts acylation of an aromatic compound with a suitable acylating agent.

A potential synthetic workflow is outlined below:

General Experimental Protocol (Hypothetical)

-

Reaction Setup: To a stirred solution of 1,2-dichlorobenzene and a Lewis acid catalyst (e.g., aluminum chloride) in an anhydrous solvent (e.g., carbon disulfide or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), ethyl 4-chloro-4-oxobutyrate would be added dropwise at a controlled temperature, typically between 0 and 5 °C.

-

Reaction Progression: The reaction mixture would be stirred at a low temperature for a specified period and then allowed to warm to room temperature. The progress of the reaction would be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction would be quenched by carefully pouring the mixture into a beaker of crushed ice and water. The organic layer would be separated, and the aqueous layer extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers would then be washed with a mild base (e.g., saturated sodium bicarbonate solution), water, and brine, followed by drying over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: The crude product would be obtained after removal of the solvent under reduced pressure. Further purification would likely be achieved through column chromatography on silica gel or by vacuum distillation to yield the pure Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate.

Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Role in Drug Development and Signaling Pathways

Currently, there is no direct evidence in the reviewed literature detailing the biological activity of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate or its direct involvement in specific signaling pathways. However, its structural components are of high interest in medicinal chemistry. The 2,3-dichlorophenyl moiety is a key feature in several potent and selective ligands for various biological targets. For instance, molecules containing a 2,3-dichlorophenylpiperazine unit have been investigated as antagonists for dopamine D3 receptors, which are implicated in the neurochemical modulation of psychomotor stimulant actions.

Therefore, Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a valuable intermediate for the synthesis of more complex molecules for screening in drug discovery programs. Its keto and ester functionalities provide versatile handles for further chemical modifications, enabling the construction of a diverse library of compounds for biological evaluation.

The logical relationship for its potential use as a synthetic intermediate is depicted in the following diagram:

Conclusion

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate represents a chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. While detailed experimental data on its physical properties and biological activity are sparse, its structural features suggest it is a valuable intermediate for medicinal chemists. Further research into the synthesis, characterization, and derivatization of this compound is warranted to fully explore its utility in the development of new pharmaceuticals.

References

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate CAS number 71450-93-6

An In-depth Technical Guide on Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate (CAS 71450-93-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, a chemical compound with potential applications in research and development. Due to the limited availability of published data, this guide focuses on its physicochemical properties, a probable synthetic route based on established chemical principles, and general analytical methodologies for its characterization.

Core Compound Information

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a dichlorinated phenyl keto-ester. Its chemical structure and basic properties are summarized below.

| Property | Value | Citations |

| CAS Number | 71450-93-6 | [1][2][3] |

| Molecular Formula | C₁₂H₁₂Cl₂O₃ | [1][3] |

| Molecular Weight | 275.13 g/mol | [1][2][3] |

| Synonyms | Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate | [1] |

| Purity | 96% - 97% (as commercially available) | [4][5] |

Physicochemical Data

Detailed experimental data for this specific compound is scarce in publicly accessible literature. The following table summarizes available and predicted data.

| Parameter | Value | Notes |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred from similar compounds. |

| Solubility | Not specified | Expected to be soluble in common organic solvents. |

| Boiling Point | Not specified | --- |

| Melting Point | Not specified | --- |

Probable Synthetic Pathway

The proposed synthesis would involve the reaction of 1,2-dichlorobenzene with an acylating agent derived from succinic acid, such as ethyl 4-chloro-4-oxobutyrate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Caption: Proposed Friedel-Crafts acylation for the synthesis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis based on the Friedel-Crafts acylation of analogous compounds. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized under appropriate laboratory safety precautions.

Materials:

-

1,2-Dichlorobenzene

-

Ethyl 4-chloro-4-oxobutyrate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0-5 °C), add ethyl 4-chloro-4-oxobutyrate dropwise.

-

After the addition is complete, add 1,2-dichlorobenzene dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or vacuum distillation.

Analytical Characterization

The characterization of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate would typically involve standard analytical techniques to confirm its structure and purity.

Caption: General workflow for the purification and analytical characterization of the target compound.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the dichlorophenyl ring, as well as the methylene protons of the butyrate chain and the ethyl ester group (a triplet and a quartet). The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a 1,2,3-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons (ketone and ester), the aromatic carbons (with those bearing chlorine atoms showing characteristic shifts), and the aliphatic carbons of the butyrate and ethyl ester moieties.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (275.13 g/mol ). A characteristic isotopic pattern for two chlorine atoms (an M+2 peak approximately 65% of the M+ peak, and an M+4 peak of lower intensity) would be a key indicator of the compound's identity.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands for the ketone and ester carbonyl (C=O) stretching vibrations, typically in the region of 1680-1740 cm⁻¹.

Biological Activity and Applications

Currently, there is no specific information in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate. Compounds with dichlorophenyl and butyrate moieties can exhibit a range of biological activities, and this compound could be a potential intermediate or candidate in drug discovery programs. Further research is required to elucidate any pharmacological properties.

Safety Information

Safety data for this specific compound is not extensively documented. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a chemical compound for which detailed public scientific literature is limited. This guide has provided a summary of its known properties and a scientifically plausible, though hypothetical, framework for its synthesis and characterization based on established organic chemistry principles. It is hoped that this information will be a useful starting point for researchers and professionals in the field of drug development and chemical synthesis. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

References

- 1. Ethyl 4-chloro-4-oxobutyrate 94 14794-31-1 [sigmaaldrich.com]

- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 3. Clinical and Experimental Applications of Sodium Phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN112322668A - Preparation method of R-4-chloro-3-hydroxy ethyl butyrate for synthesizing L-carnitine - Google Patents [patents.google.com]

- 5. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate: Synthesis, Properties, and Application in Neuropharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a chlorinated aromatic ketoester of significant interest in medicinal chemistry. Its primary importance lies in its role as a key intermediate in the synthesis of complex pharmaceutical agents, most notably the atypical antipsychotic drug Cariprazine. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and its application in drug development. A central focus is placed on the biological context of its end-product, Cariprazine, with a detailed visualization of its unique signaling pathway and mechanism of action in the central nervous system.

Molecular Structure and Chemical Properties

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, with the CAS Number 71450-93-6, is a butyrate derivative featuring a 2,3-dichlorophenyl substituent. The core structure consists of a butyrate ethyl ester chain where the gamma-carbon is part of a ketone, attached to the dichlorinated phenyl ring.

| Identifier | Value |

| IUPAC Name | Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate |

| CAS Number | 71450-93-6[1] |

| Molecular Formula | C₁₂H₁₂Cl₂O₃[1] |

| Molecular Weight | 275.13 g/mol [1] |

| InChIKey | BCBHDQZVFWUZRW-UHFFFAOYSA-N[1] |

| Synonyms | ETHYL 4-(2,3-DICHLOROPHENYL)-4-OXOBUTYRATE, CTK5D4114, DTXSID70645740, ZINC2580333, MFCD02261354, AKOS010910561[1] |

Physicochemical Properties

Experimental physicochemical data for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is not extensively reported in publicly available literature. However, data from closely related isomers can provide valuable estimations for properties such as boiling point and density.

| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |

| Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate | 71450-93-6 | C₁₂H₁₂Cl₂O₃ | Data not available | Data not available |

| Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate | 194240-93-2 | C₁₂H₁₂Cl₂O₃ | 348.3 ± 32.0 at 760 mmHg | 1.3 ± 0.1 |

| Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | 53503-49-4 | C₁₂H₁₃ClO₃ | Data not available | Data not available |

Synthesis and Mechanism

The most direct and industrially relevant method for synthesizing Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,2-dichlorobenzene, with an acylating agent in the presence of a Lewis acid catalyst.

The reaction mechanism proceeds via the formation of a highly electrophilic acylium ion from the interaction between the acyl chloride and the Lewis acid (e.g., aluminum chloride, AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring of 1,2-dichlorobenzene. Subsequent deprotonation of the resulting arenium ion intermediate re-establishes aromaticity and yields the final ketone product.

Synthesis Workflow

Caption: Synthesis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate.

Detailed Experimental Protocol

This protocol is a representative example based on established Friedel-Crafts acylation procedures.

Materials:

-

1,2-Dichlorobenzene (1.0 eq)

-

Ethyl 4-chloro-4-oxobutyrate (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. The suspension is cooled to 0-5°C using an ice bath.

-

Addition of Reactants: A solution of ethyl 4-chloro-4-oxobutyrate (1.1 eq) and 1,2-dichlorobenzene (1.0 eq) in anhydrous dichloromethane is prepared and added dropwise to the cooled AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0-5°C for an additional hour, then allowed to warm to room temperature and stirred for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction mixture is slowly and carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.

-

Washing: The combined organic layers are washed sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis

While specific experimental spectra for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate are not widely published, the expected spectroscopic characteristics can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the dichlorophenyl ring (typically in the δ 7.0-8.0 ppm region), a triplet for the methyl group of the ethyl ester (δ ~1.2 ppm), a quartet for the methylene group of the ethyl ester (δ ~4.1 ppm), and two methylene groups from the butyrate chain, likely appearing as two distinct triplets or multiplets in the δ 2.5-3.5 ppm range.

-

¹³C NMR: The spectrum would feature signals for the carbonyl carbons of the ketone and ester, multiple signals in the aromatic region corresponding to the substituted phenyl ring, and signals for the aliphatic carbons of the ethyl and butyrate moieties.

-

IR Spectroscopy: Key absorption bands would include a strong C=O stretching vibration for the ketone (~1685 cm⁻¹), another strong C=O stretch for the ester (~1735 cm⁻¹), C-O stretching bands, and C-H stretching from the aromatic and aliphatic groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern would be observed due to the presence of two chlorine atoms.

Application in Drug Development: Intermediate for Cariprazine

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a crucial building block in the multi-step synthesis of Cariprazine (Vraylar®).[2] Cariprazine is a third-generation atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[3][4] The 2,3-dichlorophenyl moiety, introduced via this intermediate, is a critical pharmacophore for the drug's unique receptor binding profile.

Biological Context: Mechanism of Action of Cariprazine

The clinical efficacy of Cariprazine is attributed to its complex and unique mechanism of action, which differentiates it from other antipsychotics.[5] It acts as a partial agonist at dopamine D₂ and D₃ receptors, with a particularly high affinity for the D₃ receptor.[3][5] Additionally, it functions as a partial agonist at the serotonin 5-HT₁ₐ receptor and an antagonist at 5-HT₂ₐ and 5-HT₂ₙ receptors.[1][3]

This "dopamine-serotonin system stabilizer" activity means that Cariprazine can modulate neurotransmission based on the endogenous neurochemical environment. In a hyperdopaminergic state (hypothesized to be associated with positive symptoms of schizophrenia), its partial agonism allows it to act as a functional antagonist, reducing excessive receptor stimulation.[4] Conversely, in a hypodopaminergic state (linked to negative and cognitive symptoms), it can provide a baseline level of receptor stimulation.[4] Its potent D₃ receptor activity is thought to contribute to its efficacy against negative symptoms and cognitive deficits.[5]

Caption: Mechanism of action of Cariprazine at the synapse.

Conclusion

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a molecule of high strategic value in pharmaceutical synthesis. While detailed characterization data is sparse in public literature, its synthetic route via Friedel-Crafts acylation is well-understood. Its critical role as a precursor to Cariprazine firmly establishes its importance in the development of modern therapeutics for complex psychiatric disorders. The unique D₃-preferring, partial agonist profile of Cariprazine highlights the continuing evolution of neuropharmacology, where precisely engineered intermediates like Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate are indispensable for creating next-generation treatments.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof - Google Patents [patents.google.com]

- 3. psychscenehub.com [psychscenehub.com]

- 4. Cariprazine - Wikipedia [en.wikipedia.org]

- 5. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate. These predictions are derived from established principles of spectroscopic interpretation and comparison with structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -CH₃ (Ethyl group) |

| ~2.80 | Triplet | 2H | -CH₂-C=O |

| ~3.30 | Triplet | 2H | Ar-C(=O)-CH₂- |

| ~4.15 | Quartet | 2H | -O-CH₂- (Ethyl group) |

| ~7.30 - 7.60 | Multiplet | 3H | Aromatic protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~14.0 | -CH₃ (Ethyl group) |

| ~28.0 | -CH₂-C=O |

| ~35.0 | Ar-C(=O)-CH₂- |

| ~61.0 | -O-CH₂- (Ethyl group) |

| ~127.0 - 138.0 | Aromatic carbons |

| ~172.0 | C=O (Ester) |

| ~195.0 | C=O (Ketone) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (Aromatic) |

| ~2980 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1690 | Strong | C=O stretch (Aryl Ketone) |

| ~1580, 1470 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Ester) |

| ~820 - 780 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 274/276/278 | [M]⁺, [M+2]⁺, [M+4]⁺ molecular ion peaks (isotope pattern for 2 Cl atoms) |

| 245/247/249 | [M - C₂H₅]⁺ |

| 229/231/233 | [M - OC₂H₅]⁺ |

| 173/175 | [Cl₂C₆H₃CO]⁺ |

| 145/147 | [Cl₂C₆H₃]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the sample's solubility and its own resonance peaks, which should not interfere with the analyte's signals.

-

Instrumentation: Transfer the solution to a standard 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, typically using a 300-500 MHz instrument. Following this, acquire the ¹³C NMR spectrum. Standard acquisition parameters are generally used, with adjustments made as necessary to optimize signal-to-noise and resolution.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is a common and simple method for solid samples.[2][3]

-

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the ATR setup or the KBr pellet in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KKBr pellet should be recorded and subtracted from the sample spectrum.[4][5][6]

-

Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups within the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: The choice of ionization technique is crucial. For this type of molecule, Electron Ionization (EI) or Electrospray Ionization (ESI) are common.

-

EI-MS: Introduce the sample (often via a direct insertion probe or after separation by Gas Chromatography) into the ion source where it is bombarded with a high-energy electron beam.

-

ESI-MS: Infuse the sample solution directly into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.

-

-

Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) will be a key feature in the spectrum of this compound.

Visualizations

Molecular Structure and Connectivity

The following diagram illustrates the chemical structure of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, highlighting the key functional groups and their connectivity.

References

An In-depth Technical Guide to Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate is a ketoester that holds potential as a versatile intermediate in the synthesis of various organic compounds, particularly in the realm of pharmaceuticals and agrochemicals. Its structure, featuring a dichlorinated phenyl ring coupled with a reactive keto-ester functional group, makes it a valuable building block for introducing these moieties into larger, more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications based on available chemical literature and data from analogous compounds.

1. Chemical Identity and Properties

The formal IUPAC name for this compound is ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate . It is also known by other names such as ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate.

Table 1: Physicochemical Properties of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate and Related Compounds

| Property | Value for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate (Predicted/Inferred) | Value for Ethyl 4-(3,4-dichlorophenyl)-4-oxobutanoate[1] | Value for Ethyl 4-(4-chlorophenyl)-3-oxobutanoate[2] |

| Molecular Formula | C₁₂H₁₂Cl₂O₃ | C₁₂H₁₂Cl₂O₃ | C₁₂H₁₃ClO₃ |

| Molecular Weight | 275.13 g/mol | 275.13 g/mol | 240.68 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low melting solid | Not specified | Not specified |

| Boiling Point | Not available | Not available | Not available |

| Melting Point | Not available | Not available | Not available |

| Density | Not available | Not available | Not available |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water. | Not specified | Not specified |

Note: Experimental data for the target compound is limited. The data presented is a combination of calculated values and data from structurally similar compounds to provide a reasonable estimation of its properties.

2. Synthesis

A probable and widely used method for the synthesis of aryl ketoesters like ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate is the Friedel-Crafts acylation .

2.1. Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis would involve the reaction of 1,2-dichlorobenzene with a suitable acylating agent, such as ethyl succinyl chloride (4-chloro-4-oxobutanoate), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Figure 1: Proposed synthetic pathway via Friedel-Crafts acylation.

2.2. Detailed Experimental Protocol (Hypothetical)

This protocol is a general procedure based on known Friedel-Crafts acylations and should be optimized for safety and yield.

Materials:

-

1,2-Dichlorobenzene

-

Ethyl succinyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0°C in an ice bath.

-

Addition of Acylating Agent: Ethyl succinyl chloride (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0°C. The formation of the acylium ion complex is allowed to proceed for an additional 30 minutes.

-

Addition of Substrate: 1,2-Dichlorobenzene (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the reaction mixture over 30 minutes.

-

Reaction Progression: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) or by vacuum distillation to afford the pure ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate.

3. Potential Applications in Drug Development

While specific biological activities of ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate are not widely reported, its structural motifs are present in various biologically active molecules. Ketoesters are key intermediates in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. The dichlorophenyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

3.1. Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound can serve as a precursor for the synthesis of more complex molecules. For instance, the keto group can be a handle for cyclization reactions to form pyridazinones, pyrazolones, or other heterocyclic systems. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters with potential therapeutic activities.

Figure 2: Potential synthetic transformations and applications.

References

Physical and chemical properties of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate. The following guide is a compilation of available information, supplemented with predicted data and plausible scientific hypotheses to serve as a reference for research and development.

Introduction

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a keto-ester that belongs to the family of substituted phenylbutyric acid derivatives. While specific research on this compound is not widely published, its structural motif is of significant interest in medicinal chemistry. The 2,3-dichlorophenyl group is a key component in several active pharmaceutical ingredients (APIs), most notably in the atypical antipsychotic aripiprazole. This suggests that Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate could serve as a valuable intermediate in the synthesis of novel therapeutic agents. This guide provides a summary of its known and predicted properties, a plausible synthetic route, and a discussion of its potential relevance in drug discovery.

Chemical and Physical Properties

Quantitative data for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is scarce. The following tables summarize its basic identifiers and predicted physicochemical properties.

Table 1: Compound Identifiers

| Identifier | Value | Reference |

| CAS Number | 71450-93-6 | [1] |

| Molecular Formula | C₁₂H₁₂Cl₂O₃ | [1] |

| Molecular Weight | 275.13 g/mol | [1] |

| IUPAC Name | ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate | |

| Synonyms | Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate | [1] |

| InChIKey | BCBHDQZVFWUZRW-UHFFFAOYSA-N | [1] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Boiling Point | ~405.5 °C at 760 mmHg | Prediction based on structurally similar compounds. |

| Melting Point | Not available | |

| Density | ~1.3 g/cm³ | Prediction based on structurally similar compounds. |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and ethyl acetate. | General solubility behavior for similar compounds. |

| pKa | Not available | |

| LogP | ~3.0 | Prediction based on structurally similar compounds, indicating moderate lipophilicity. |

Proposed Synthesis

A plausible and common method for the synthesis of 4-aryl-4-oxobutanoates is the Friedel-Crafts acylation of an aromatic compound with a succinic anhydride derivative. For Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, this would involve the reaction of 1,2-dichlorobenzene with ethyl succinyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Proposed Friedel-Crafts Acylation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: The flask is cooled in an ice bath (0-5 °C). A solution of ethyl succinyl chloride (1.0 equivalent) and 1,2-dichlorobenzene (1.0 equivalent) in the same inert solvent is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., dichloromethane). The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Caption: Proposed workflow for the synthesis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate.

Spectroscopic Data (Analog-Based)

No specific spectroscopic data for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is available. However, the expected spectral features can be inferred from structurally similar compounds.

Table 3: Expected Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (3H) in the range of 7.2-7.8 ppm. - Triplet for the methylene group adjacent to the carbonyl (C3-H₂) around 3.2 ppm. - Triplet for the methylene group adjacent to the ester (C2-H₂) around 2.8 ppm. - Quartet for the ethyl ester's methylene group (-OCH₂CH₃) around 4.1 ppm. - Triplet for the ethyl ester's methyl group (-OCH₂CH₃) around 1.2 ppm. |

| ¹³C NMR | - Carbonyl carbon of the ketone around 195-200 ppm. - Carbonyl carbon of the ester around 172 ppm. - Aromatic carbons between 125-140 ppm. - Methylene carbon of the ethyl ester (-OCH₂) around 61 ppm. - Methylene carbons of the butyrate chain (C2 and C3) between 28-35 ppm. - Methyl carbon of the ethyl ester (-CH₃) around 14 ppm. |

| IR Spectroscopy | - Strong C=O stretching vibration for the ketone around 1685 cm⁻¹. - Strong C=O stretching vibration for the ester around 1730 cm⁻¹. - C-H stretching vibrations for aromatic and aliphatic groups. - C-Cl stretching vibrations in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 274 (for ³⁵Cl isotopes) and 276/278 (due to ³⁷Cl isotopes), showing the characteristic isotopic pattern for two chlorine atoms. - Fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage of the butyrate chain. |

Potential Biological Significance and Signaling Pathways

While there is no direct biological data for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, its structural similarity to precursors of major antipsychotic drugs provides a strong rationale for its potential utility in neuroscience drug discovery. The 1-(2,3-dichlorophenyl)piperazine moiety, which could potentially be synthesized from the title compound, is a key pharmacophore in aripiprazole and cariprazine. These drugs exert their therapeutic effects by modulating dopaminergic and serotonergic pathways, which are implicated in the pathophysiology of schizophrenia and other psychiatric disorders.

Aripiprazole and cariprazine are partial agonists at the dopamine D₂ receptors and serotonin 5-HT₁ₐ receptors, and antagonists at the 5-HT₂ₐ receptors. This "dopamine-serotonin system stabilizer" activity is thought to reduce the positive symptoms of psychosis (like hallucinations and delusions) without causing the severe extrapyramidal side effects associated with older antipsychotics.

Caption: Potential relevance of the target compound in the synthesis of CNS-active drugs.

Safety and Handling

Based on general safety data for similar chemical structures, Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate should be handled with care in a well-ventilated area or a fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1] Avoid contact with skin and eyes, and prevent inhalation of any dust or vapors.[1] Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a compound with limited available data but significant potential as a building block in medicinal chemistry, particularly for the synthesis of neuropsychiatric drugs. This guide provides a foundational understanding of its properties and a framework for its synthesis and potential applications. Further experimental validation of the predicted data and exploration of its biological activities are warranted to fully elucidate its scientific value.

References

An In-depth Technical Guide on the Reaction Mechanism of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the synthesis of ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, a key intermediate in the production of the atypical antipsychotic drug cariprazine. The core of this synthesis is the Friedel-Crafts acylation reaction. This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes quantitative data, and discusses the role of this intermediate in the broader context of drug development.

Introduction

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a crucial building block in the synthesis of cariprazine, a dopamine D3-preferring D3/D2 receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.[1][2] The synthesis of this ketoester is a critical step that influences the overall yield and purity of the final active pharmaceutical ingredient (API). The most common and industrially viable method for its preparation is the Friedel-Crafts acylation of 1,2-dichlorobenzene.

The Core Reaction: Friedel-Crafts Acylation

The synthesis of ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is achieved through the Friedel-Crafts acylation of 1,2-dichlorobenzene. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring.

Reactants and Catalyst

-

Aromatic Substrate: 1,2-Dichlorobenzene

-

Acylating Agent: Ethyl 4-chloro-4-oxobutyrate (also known as ethyl succinoyl chloride)

-

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a commonly used catalyst.

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, reacts with the acylating agent, ethyl 4-chloro-4-oxobutyrate, to form a highly reactive electrophile, the acylium ion. The lone pair of electrons on the chlorine atom of the acyl chloride attacks the electron-deficient aluminum atom of AlCl₃. This is followed by the cleavage of the carbon-chlorine bond, resulting in the formation of a resonance-stabilized acylium ion and the tetrachloroaluminate anion ([AlCl₄]⁻).

-

Electrophilic Attack: The electron-rich π system of the 1,2-dichlorobenzene ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. Due to the presence of two chlorine atoms on the benzene ring, which are deactivating groups, the reaction is slower than the acylation of benzene itself. The substitution occurs predominantly at the position para to one of the chlorine atoms and meta to the other, leading to the formation of the 4-(2,3-dichlorophenyl) product.

-

Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ anion, abstracts a proton from the carbon atom bearing the newly added acyl group. This step regenerates the aromatic ring and the Lewis acid catalyst (AlCl₃), and produces hydrogen chloride (HCl) as a byproduct.

-

Work-up: After the reaction is complete, a work-up procedure is necessary to decompose the aluminum chloride complex with the ketone product and to neutralize the reaction mixture. This is typically achieved by adding water or a dilute acid.

Experimental Protocol

While a specific, detailed, publicly available protocol for the synthesis of ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is not readily found in the searched literature, a general procedure based on standard Friedel-Crafts acylation methods can be outlined.

Disclaimer: This is a generalized protocol and requires optimization and validation in a laboratory setting.

Materials:

-

1,2-Dichlorobenzene

-

Ethyl 4-chloro-4-oxobutyrate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

Reaction Setup: A clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is charged with anhydrous aluminum chloride and a suitable inert solvent like dichloromethane. The mixture is cooled in an ice bath.

-

Addition of Reactants: 1,2-Dichlorobenzene is added to the cooled suspension of aluminum chloride. Ethyl 4-chloro-4-oxobutyrate is then added dropwise from the dropping funnel to the stirred mixture while maintaining the low temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to reflux for a specified period to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction mixture is cooled in an ice bath and then carefully quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., dichloromethane). The combined organic extracts are then washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Evaporation: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate can be purified by techniques such as vacuum distillation or column chromatography on silica gel.

Quantitative Data

Specific quantitative data such as reaction yields, optimal temperatures, and reaction times for the synthesis of ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate are not explicitly available in the public domain. This information is often proprietary and found in patents or internal company documents. However, for similar Friedel-Crafts acylation reactions, yields can typically range from moderate to good, depending on the specific conditions and the purity of the starting materials.

| Parameter | Typical Range/Value | Notes |

| Yield | 50-80% | Highly dependent on reaction conditions and purification methods. |

| Reaction Temperature | 0 °C to reflux | Initial addition is often done at low temperatures, followed by heating. |

| Reaction Time | 2-24 hours | Monitored by TLC for completion. |

| Molar Ratio (Substrate:Acylating Agent:Catalyst) | 1 : 1-1.2 : 1.1-1.5 | An excess of the acylating agent and catalyst is often used. |

Role in Drug Development: The Path to Cariprazine

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a pivotal intermediate in the multi-step synthesis of cariprazine.[3][4][5] The ketoester functionality allows for further chemical transformations to build the complex molecular architecture of the final drug molecule.

The synthesis of cariprazine from this intermediate typically involves several subsequent steps, which may include:

-

Reduction of the ketone to an alcohol.

-

Conversion of the alcohol to a leaving group (e.g., a tosylate or mesylate).

-

Nucleophilic substitution with a piperazine derivative.

-

Further modifications to introduce the final urea moiety.

The purity and yield of ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate directly impact the efficiency of the entire cariprazine synthesis and the quality of the final API.

Visualizing the Process

Friedel-Crafts Acylation Mechanism

Caption: The three main steps of the Friedel-Crafts acylation mechanism.

Synthetic Workflow

Caption: A simplified workflow for the synthesis of Cariprazine from starting materials.

Conclusion

The Friedel-Crafts acylation is a robust and essential reaction for the synthesis of ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate. A thorough understanding of its mechanism is critical for optimizing reaction conditions to maximize yield and purity. This intermediate's quality is paramount for the successful and efficient production of the important antipsychotic drug, cariprazine. Further research into alternative, more environmentally friendly catalysts and solvent systems for this reaction could be a valuable area of investigation for process chemists and pharmaceutical manufacturers.

References

- 1. Cariprazine, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cariprazine - Wikipedia [en.wikipedia.org]

- 3. Buy Cariprazine [smolecule.com]

- 4. WO2019106490A1 - A process for the preparation of cariprazine hydrochloride - Google Patents [patents.google.com]

- 5. WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]

Synthesis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate: A Technical Guide to Starting Materials and Core Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, a key intermediate in the synthesis of various pharmaceutical compounds. The guide focuses on the selection of starting materials, detailed experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a crucial building block in medicinal chemistry, notably as a precursor in the synthesis of the atypical antipsychotic drug aripiprazole. The selection of an appropriate synthetic route and starting materials is paramount for achieving high yields and purity of the final product. This guide outlines the most common and efficient method for its preparation, which proceeds via a two-step pathway involving a Friedel-Crafts acylation followed by an esterification reaction.

Primary Synthetic Route: A Two-Step Approach

The most widely employed synthesis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate involves two key transformations:

-

Friedel-Crafts Acylation: The synthesis commences with the acylation of 1,2-dichlorobenzene with succinic anhydride. This reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), forms the intermediate compound, 4-(2,3-dichlorophenyl)-4-oxobutanoic acid.

-

Fischer Esterification: The carboxylic acid intermediate is subsequently esterified with ethanol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄), to yield the desired product, Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate.

An alternative, though less documented, one-step approach involves the direct Friedel-Crafts acylation of 1,2-dichlorobenzene with ethyl 4-chloro-4-oxobutyrate. However, the two-step process is more established and will be the focus of this guide.

Starting Materials

The primary starting materials for the two-step synthesis are readily available commercial reagents.

| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Role |

| 1,2-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 95-50-1 | Aromatic Substrate |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | 108-30-5 | Acylating Agent |

| Aluminum Chloride | AlCl₃ | 133.34 | 7446-70-0 | Lewis Acid Catalyst |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Esterifying Agent |

| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Acid Catalyst |

Experimental Protocols

Step 1: Synthesis of 4-(2,3-Dichlorophenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation

This procedure details the synthesis of the key carboxylic acid intermediate.

Reaction Scheme:

Caption: Friedel-Crafts Acylation of 1,2-Dichlorobenzene.

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, a mixture of 1,2-dichlorobenzene and succinic anhydride is prepared.

-

Anhydrous aluminum chloride is added portion-wise to the stirred mixture, maintaining the temperature below a specified value to control the exothermic reaction.

-

The reaction mixture is then heated to a specific temperature and maintained for several hours to ensure the completion of the reaction.

-

Upon completion, the reaction mixture is cooled and quenched by the slow addition of ice and hydrochloric acid.

-

The resulting solid precipitate, 4-(2,3-dichlorophenyl)-4-oxobutanoic acid, is collected by filtration, washed with water, and dried.

Quantitative Data for Friedel-Crafts Acylation:

| Parameter | Value |

| Molar Ratio (1,2-Dichlorobenzene : Succinic Anhydride : AlCl₃) | 1 : 1.1 : 2.2 |

| Reaction Temperature | 110-120 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

Step 2: Synthesis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate via Fischer Esterification

This section describes the conversion of the carboxylic acid intermediate to the final ethyl ester.

Reaction Scheme:

Methodological & Application

Application Notes and Protocols: Use of Ethyl 4-(Aryl)-4-oxobutyrates in Organic Synthesis

Introduction

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a ketoester that holds potential as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds and as an intermediate in the synthesis of pharmaceutically active molecules. While specific literature on the 2,3-dichloro substituted variant is limited, its reactivity can be inferred from analogous aryl-4-oxobutyrates. These compounds are valuable precursors due to the presence of two distinct reactive carbonyl groups (a ketone and an ester) and an active methylene group, allowing for a variety of chemical transformations. This document provides an overview of the potential applications and synthetic protocols based on related structures, primarily focusing on its utility in the synthesis of heterocyclic systems and as a key intermediate in drug discovery.

I. Synthesis of Heterocyclic Compounds

Ethyl 4-(aryl)-4-oxobutyrates are common starting materials for the synthesis of various nitrogen- and sulfur-containing heterocycles, which are core structures in many pharmaceutical agents.

A. Pyridazinone Derivatives

The reaction of ethyl 4-(aryl)-4-oxobutanoates with hydrazine hydrate is a classical method for the synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinones. These structures are prevalent in compounds exhibiting cardiovascular and psychoactive effects.

Experimental Protocol: Synthesis of 6-(3,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone

This protocol is adapted from the synthesis of similar pyridazinone derivatives.[1]

-

Reaction Setup: To a solution of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid (10 mmol) in ethanol (50 mL), add hydrazine hydrate (12 mmol).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired pyridazinone.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| 4-(3,4-dichlorophenyl)-4-oxobutanoic acid | 1.0 | 247.06 | 10 | 2.47 g |

| Hydrazine hydrate (80%) | 1.2 | 50.06 | 12 | 0.75 mL |

| Ethanol | - | - | - | 50 mL |

| Product | 243.08 | Yield dependent |

Logical Workflow for Pyridazinone Synthesis

Caption: Synthesis of pyridazinone derivatives.

II. Intermediate for Active Pharmaceutical Ingredients (APIs)

Aryl ketoesters are crucial intermediates in the multi-step synthesis of various APIs. A notable example is the synthesis of Clopidogrel, an antiplatelet agent, which involves intermediates structurally related to ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate. While not a direct precursor, the synthetic strategies for Clopidogrel highlight the utility of manipulating the ketoester functionality. The synthesis often involves the reaction of a substituted phenylacetic acid derivative with a thieno[3,2-c]pyridine moiety.[2][3]

Conceptual Pathway for API Synthesis

The general strategy involves the formation of a key amide or amine linkage followed by cyclization reactions to build the final heterocyclic core of the drug molecule.

Caption: General workflow for API synthesis.

III. Synthesis of Src Kinase Inhibitors

Derivatives of ethyl 2,4-dioxo-4-arylbutanoate have been synthesized and evaluated as Src kinase inhibitors.[4] This suggests that related compounds, such as ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, could also serve as scaffolds for the development of novel kinase inhibitors. The synthesis typically involves a Claisen condensation between an appropriate acetophenone and diethyl oxalate.

Experimental Protocol: Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates [4]

-

Reaction Setup: A mixture of diethyl oxalate (10 mmol) and an appropriate acetophenone (e.g., 2,3-dichloroacetophenone) (10 mmol) is added dropwise to a stirred solution of freshly prepared sodium ethoxide (10 mmol of Na in 10 mL of dried ethanol).

-

Stirring: The reaction mixture is stirred overnight at room temperature.

-

Heating: The mixture is then heated at 80 °C for 30 minutes.

-

Acidification and Extraction: The reaction mixture is acidified with sulfuric acid (to pH = 2) and extracted with dichloromethane.

-

Drying and Evaporation: The organic phase is dried over Na2SO4, and the solvent is evaporated under vacuum.

-

Recrystallization: The crude product is recrystallized from ethanol to obtain the pure compound.

| Reagent/Product | Role | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| Diethyl oxalate | Reactant | 1.0 | 146.14 | 10 | 1.46 g |

| 2,3-Dichloroacetophenone | Reactant | 1.0 | 189.02 | 10 | 1.89 g |

| Sodium Ethoxide | Base | 1.0 | 68.05 | 10 | 0.68 g |

| Ethanol | Solvent | - | - | - | 10 mL |

| Ethyl 4-(2,3-dichlorophenyl)-2,4-dioxobutanoate | Product | 289.09 | Yield dependent |

Signaling Pathway Context

Src kinases are non-receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. Their aberrant activation is implicated in various cancers. Inhibitors of Src kinase block the downstream signaling pathways, thereby impeding tumor growth and metastasis.

Caption: Inhibition of Src kinase signaling.

Disclaimer: The provided protocols are based on analogous compounds and may require optimization for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate. Researchers should conduct their own literature search and risk assessment before proceeding with any experimental work.

References

Application Notes and Protocols: Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, a key intermediate in the synthesis of atypical antipsychotic drugs. This document details its physicochemical properties, synthetic protocols, and its application in the preparation of active pharmaceutical ingredients (APIs) such as Lurasidone.

Introduction to Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a keto-ester derivative that serves as a crucial building block in organic synthesis. Its structure, featuring a dichlorinated phenyl ring and a reactive keto-ester functional group, makes it a valuable precursor for the construction of complex heterocyclic molecules. Its primary application in the pharmaceutical industry is as an intermediate in the synthesis of second-generation antipsychotics.

Physicochemical Properties:

| Property | Value |

| CAS Number | 70642-78-1 |

| Molecular Formula | C₁₂H₁₂Cl₂O₃ |

| Molecular Weight | 275.13 g/mol |

| Appearance | Off-white to pale yellow solid or oil |

| Solubility | Soluble in most organic solvents |

Application in Pharmaceutical Synthesis

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a pivotal intermediate in the synthesis of the atypical antipsychotic drug Lurasidone. Lurasidone is used in the treatment of schizophrenia and bipolar depression. The mechanism of action of Lurasidone involves a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, as well as partial agonist activity at serotonin 5-HT1A receptors.[1][2] This multi-receptor profile is believed to contribute to its efficacy in treating a broad range of psychotic and mood symptoms.

Mechanism of Action of Lurasidone

Lurasidone's therapeutic effects are attributed to its ability to modulate neurotransmitter activity in the brain.[1][2]

-